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molecular formula C6H10N4 B8730381 3-hydrazinyl-2,5-dimethylPyrazine

3-hydrazinyl-2,5-dimethylPyrazine

Cat. No. B8730381
M. Wt: 138.17 g/mol
InChI Key: JIYZRGBJTOMYRD-UHFFFAOYSA-N
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Patent
US07390809B2

Procedure details

To 3-chloro-2,5-dimethylpyrazine (26.0 g, 0.182 mol) placed in a round bottom flask was added hydrazine hydrate (75 mL). The reaction mixture was refluxed for 3 h, cooled to ambient temperature, and then kept in a refrigerator for 24 h. The precipitate was collected and washed with hexanes and diethyl ether to afford the title compound as dark colored solid. The compound was used in the next step without further purification. LC/MS 138.9 (M+1); 1H-NMR (500 MHz, CDCl3): δ 2.33 (s, 3H), 2.41 (s, 3H), 4.10 (br S, 2H), 5.75 (br s, 1H), 7.70 (s, 1H).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([CH3:9])=[N:4][CH:5]=[C:6]([CH3:8])[N:7]=1.O.[NH2:11][NH2:12]>>[NH:11]([C:2]1[C:3]([CH3:9])=[N:4][CH:5]=[C:6]([CH3:8])[N:7]=1)[NH2:12] |f:1.2|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
ClC=1C(=NC=C(N1)C)C
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with hexanes and diethyl ether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N(N)C=1C(=NC=C(N1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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